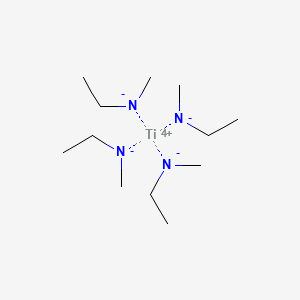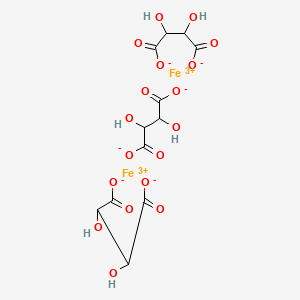
2-(Hexadecanoylamino)-3-methylbutanoic acid
Vue d'ensemble
Description
2-(Hexadecanoylamino)-3-methylbutanoic acid, also known as HMB, is a naturally occurring substance in the human body. It is a metabolite of the branched-chain amino acid leucine and is produced in small amounts during protein breakdown. HMB has been shown to have a variety of beneficial effects on muscle growth and repair, making it a popular supplement among athletes and bodybuilders.
Mécanisme D'action
The exact mechanism by which 2-(Hexadecanoylamino)-3-methylbutanoic acid exerts its effects on muscle growth and repair is not fully understood. It is thought to work by activating a signaling pathway called the mammalian target of rapamycin (mTOR), which is involved in the regulation of protein synthesis. 2-(Hexadecanoylamino)-3-methylbutanoic acid may also act by inhibiting the activity of enzymes involved in muscle protein breakdown.
Effets Biochimiques Et Physiologiques
2-(Hexadecanoylamino)-3-methylbutanoic acid has been shown to have a variety of biochemical and physiological effects on the body. It has been shown to increase muscle protein synthesis, decrease muscle protein breakdown, and improve muscle function and recovery. 2-(Hexadecanoylamino)-3-methylbutanoic acid has also been shown to have anti-inflammatory and antioxidant effects, which may contribute to its beneficial effects on muscle health.
Avantages Et Limitations Des Expériences En Laboratoire
2-(Hexadecanoylamino)-3-methylbutanoic acid has several advantages as a research tool. It is a naturally occurring substance in the body, which means that it is generally well-tolerated and has a low risk of side effects. 2-(Hexadecanoylamino)-3-methylbutanoic acid is also relatively easy to synthesize in the laboratory, making it readily available for research purposes. However, there are some limitations to using 2-(Hexadecanoylamino)-3-methylbutanoic acid in lab experiments. Its effects on muscle growth and repair may vary depending on the specific conditions of the experiment, such as the type of exercise used or the duration of the study.
Orientations Futures
There are several areas of research that could benefit from further study of 2-(Hexadecanoylamino)-3-methylbutanoic acid. One area is the use of 2-(Hexadecanoylamino)-3-methylbutanoic acid in the treatment of muscle wasting disorders, such as sarcopenia or cachexia. 2-(Hexadecanoylamino)-3-methylbutanoic acid may also have potential as a treatment for other conditions, such as osteoporosis or type 2 diabetes. Additionally, further research is needed to fully understand the mechanisms by which 2-(Hexadecanoylamino)-3-methylbutanoic acid exerts its effects on muscle growth and repair, as well as its potential effects on other systems in the body.
Applications De Recherche Scientifique
2-(Hexadecanoylamino)-3-methylbutanoic acid has been extensively studied in the context of muscle growth and repair. It has been shown to increase muscle protein synthesis and decrease muscle protein breakdown, leading to a net increase in muscle mass. 2-(Hexadecanoylamino)-3-methylbutanoic acid has also been shown to improve muscle function and reduce muscle damage during intense exercise.
Propriétés
IUPAC Name |
2-(hexadecanoylamino)-3-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H41NO3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(23)22-20(18(2)3)21(24)25/h18,20H,4-17H2,1-3H3,(H,22,23)(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGLNTVZUARMGNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(C(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H41NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70395056 | |
| Record name | N-Hexadecanoylvaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70395056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Hexadecanoylamino)-3-methylbutanoic acid | |
CAS RN |
45287-42-1 | |
| Record name | N-Hexadecanoylvaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70395056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,3-Benzenediol, 2,4-bis[(2,4-dimethylphenyl)azo]-](/img/structure/B1599022.png)





![N-[(E,2S,3R)-3-hydroxy-1-[(2R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]dodecanamide](/img/structure/B1599034.png)





